7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one
CAS No.: 1295502-12-3
Cat. No.: VC8358135
Molecular Formula: C9H4O2S2
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1295502-12-3 |
|---|---|
| Molecular Formula | C9H4O2S2 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one |
| Standard InChI | InChI=1S/C9H4O2S2/c10-9-5-1-3-12-7(5)8-6(11-9)2-4-13-8/h1-4H |
| Standard InChI Key | BLWMCWJAHPGSIM-UHFFFAOYSA-N |
| SMILES | C1=CSC2=C1C(=O)OC3=C2SC=C3 |
| Canonical SMILES | C1=CSC2=C1C(=O)OC3=C2SC=C3 |
Introduction
7-Oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one is a complex organic compound with a unique tricyclic structure, featuring both oxygen and sulfur atoms within its ring system. This compound is identified by the CAS number 1295502-12-3 and has a molecular formula of C9H4O2S2, with a molecular weight of approximately 208.3 g/mol .
Synthesis Methods
The synthesis of 7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one typically involves multi-step organic reactions. A common approach includes the cyclization of precursor molecules containing thiophene and furan rings under specific conditions, often requiring strong acids or bases to facilitate the cyclization process.
| Synthesis Steps | Description |
|---|---|
| 1. Precursor Preparation | Synthesis of thiophene and furan ring precursors. |
| 2. Cyclization | Use of strong acids or bases to facilitate the cyclization of precursors. |
| 3. Purification | Purification of the final product through recrystallization or chromatography. |
Scientific Research Applications
7-Oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one has several scientific research applications due to its unique electronic properties:
-
Organic Electronics: Suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
-
Materials Science: Its structural characteristics are of interest for developing new materials with specific mechanical or electronic properties.
-
Medicinal Chemistry: Potential biological activity is being explored for the development of new pharmaceuticals.
-
Chemical Sensors: Its reactivity and electronic properties make it suitable for use in chemical sensors.
Comparison with Similar Compounds
Similar compounds, such as 8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene, share a similar tricyclic structure but with different substituents, affecting their chemical properties and applications.
| Compound | Structural Differences | Applications |
|---|---|---|
| 7-Oxa-3,12-Dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraen-8-one | Unique arrangement of oxygen and sulfur atoms. | Organic electronics, materials science, medicinal chemistry. |
| 8,8-Bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,10-tetraene | Different substituents affecting chemical properties. | Potential applications in organic electronics and materials science. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume